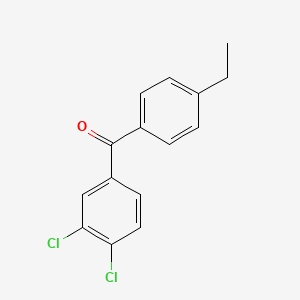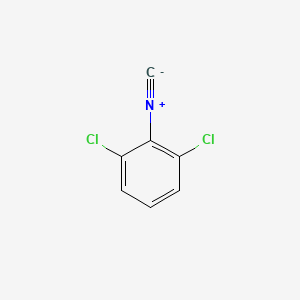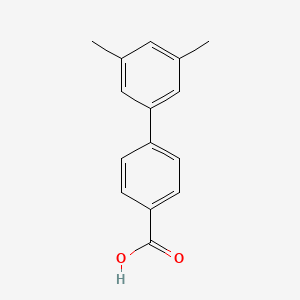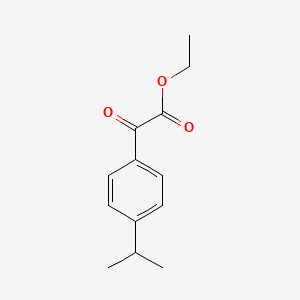
2-(Dimethylamino)-2-oxoacetic acid
説明
2-(Dimethylamino)-2-oxoacetic acid, also known as DMAA, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 165-170°C and a boiling point of 279-280°C. It is soluble in water, ethanol, and methanol, and has a molecular weight of 118.14 g/mol. DMAA has been found to have a variety of biochemical and physiological effects, and is used in a range of laboratory experiments.
科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis of Complex Compounds : 2-(Dimethylamino)-2-oxoacetic acid is used as a starting point or intermediate in the synthesis of complex organic compounds. For instance, it's involved in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, showcasing its role in multi-step chemical synthesis processes, indicating the compound's utility in constructing molecules with potential pharmacological activities (Vaid et al., 2013).
Biological Activities and Applications
- Active Pharmaceutical Ingredient (API) : 2-amino-2-oxoacetic acid, a related compound, serves as an API due to its role as an inhibitor of lactic dehydrogenase (LDH). This inhibition is significant in hindering metabolic pathways of tumor cells and has showcased promising anticancer activity against nasopharyngeal carcinoma cells. It's also considered a potential drug for treating type 2 diabetes. This emphasizes the medical significance of structurally related compounds and their potential in drug development (Delgado et al., 2019).
Material Science and Polymer Applications
- Biocompatible Copolymers : 2-(Dimethylamino)-2-oxoacetic acid derivatives, like 2-(dimethylamino)ethyl methacrylate (DMA), are used to prepare biocompatible copolymers. These copolymers have proven benefits in various biomedical applications, highlighting the compound's relevance in creating materials compatible with biological systems and potentially useful in a wide range of medical devices or therapeutic applications (Ma et al., 2003).
作用機序
Target of Action
Similar compounds such as deanol and N-Methylsarcosine have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia , and as a component in ion liquid and emulsifier . Therefore, it is plausible that 2-(Dimethylamino)-2-oxoacetic acid may interact with similar targets.
Mode of Action
Compounds with similar structures, such as deanol , have functional groups that interact with their targets, leading to changes in cellular function. More research is needed to elucidate the specific interactions of 2-(Dimethylamino)-2-oxoacetic acid with its targets.
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways . For instance, denitrifying microbiota, which possess multiple metabolic pathways, have been implicated in the biodegradation of aromatic metabolites
Pharmacokinetics
Similar compounds such as n-[2-(dimethylamino)ethyl]acridine-4-carboxamide have been studied, showing clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h . These properties could potentially influence the bioavailability of 2-(Dimethylamino)-2-oxoacetic acid.
Result of Action
For instance, poly [2-(dimethylamino)ethyl methacrylate]-grafted amphiphilic block copolymer micelles loaded with quercetin have shown potential for drug delivery
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH-responsive polymersomes of poly [2-(dimethylamino)ethyl methacrylate]-block-polystyrene have shown enhanced drug delivery in certain pH environments . Similarly, denitrifying microbiota, which may be influenced by environmental factors such as NO3–N and moisture content, have been shown to affect the biodegradation of aromatic metabolites . These findings suggest that environmental factors could potentially influence the action of 2-(Dimethylamino)-2-oxoacetic acid.
特性
IUPAC Name |
2-(dimethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-5(2)3(6)4(7)8/h1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFGLGXRUVEMNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375466 | |
| Record name | N,N-Dimethyloxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-oxoacetic acid | |
CAS RN |
32833-96-8 | |
| Record name | N,N-Dimethyloxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylamino)-2-oxoethanoic acid, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)



![2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349936.png)



